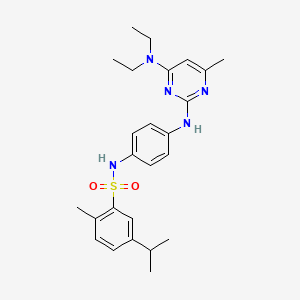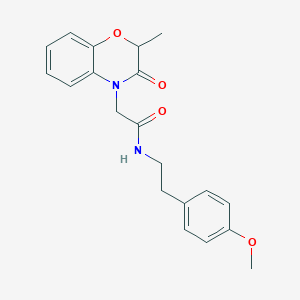
(5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone, also known as CPAM, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. CPAM belongs to a class of compounds called azetidinones, which are known to have various biological activities.
Wirkmechanismus
The mechanism of action of (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumor growth. (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer.
Biochemical and Physiological Effects:
(5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has anti-inflammatory, anti-tumor, and anti-metastatic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone also has some limitations, including its potential toxicity and the need for further studies to fully understand its pharmacological properties.
Zukünftige Richtungen
There are several future directions for research on (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone, including:
1. Investigating the potential of (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
2. Identifying the molecular targets of (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone and elucidating its mechanism of action.
3. Developing new synthetic methods for (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone and its analogs to improve their pharmacological properties.
4. Conducting toxicity studies to evaluate the safety of (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone and its potential for clinical use.
5. Exploring the potential of (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone in combination with other drugs for synergistic effects.
In conclusion, (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves the reaction of 5-chloro-2-methoxybenzoic acid with pyrazin-2-ylamine in the presence of a coupling agent. The resulting intermediate is then reacted with 1-azetidinyl phosphonic acid to form the final product. The synthesis of (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has been reported in several scientific publications, and the compound has been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has been the subject of several scientific studies due to its potential pharmacological properties. One study investigated the anti-inflammatory activity of (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone in a mouse model of acute lung injury. The results showed that (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone reduced the levels of pro-inflammatory cytokines and improved lung function. Another study investigated the anti-tumor activity of (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone in a mouse model of lung cancer. The results showed that (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone inhibited tumor growth and metastasis.
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-22-13-3-2-10(16)6-12(13)15(21)20-8-11(9-20)19-14-7-17-4-5-18-14/h2-7,11H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGGHGFNBMJNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B2937566.png)

![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2937573.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2937575.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2937576.png)

![Bicyclo[2.1.0]pentane-2-carboxylic acid](/img/structure/B2937578.png)

![1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2937581.png)
![6-Cyclopropyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2937582.png)
![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2937585.png)
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937587.png)